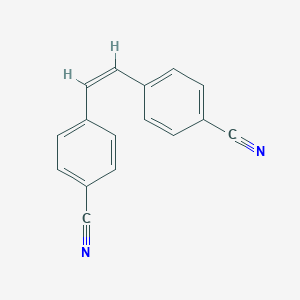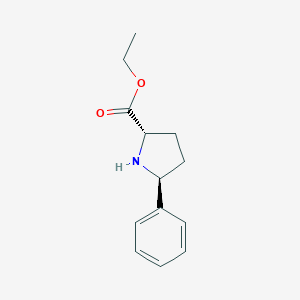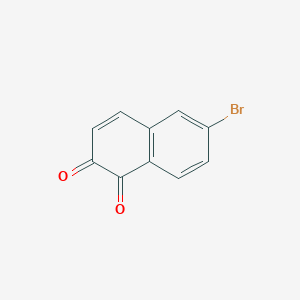
6-Bromonaphthalene-1,2-dione
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bonaphthone se puede sintetizar mediante la bromación de la 1,2-naftoquinona. La reacción normalmente implica el uso de bromo en un solvente orgánico como cloroformo o tetracloruro de carbono. Las condiciones de reacción a menudo requieren temperaturas controladas para garantizar la bromación selectiva en la posición deseada en el anillo de naftoquinona.
Métodos de producción industrial: En entornos industriales, la producción de Bonaphthone puede implicar procesos de bromación a gran escala con un control estricto de los parámetros de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: Bonaphthone experimenta varias reacciones químicas, que incluyen:
Oxidación: Bonaphthone se puede oxidar aún más para formar derivados de quinona más complejos.
Reducción: Las reacciones de reducción pueden convertir Bonaphthone en su hidroquinona correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la posición del bromo, lo que lleva a la formación de varias naftoquinonas sustituidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución en condiciones suaves.
Productos principales:
Oxidación: Quinonas de orden superior.
Reducción: Derivados de hidroquinona.
Sustitución: Naftoquinonas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Bonaphthone tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por sus propiedades antivirales y sus efectos sobre la replicación viral.
Medicina: Se investiga para posibles aplicaciones terapéuticas en el tratamiento de infecciones virales.
Industria: Se utiliza en el desarrollo de revestimientos y materiales antivirales.
Mecanismo De Acción
Bonaphthone ejerce sus efectos antivirales interfiriendo con la síntesis de ADN y ARN virales. Se dirige a las polimerasas virales y otras enzimas involucradas en la replicación del ácido nucleico, inhibiendo así el proceso de replicación. Las vías moleculares y los objetivos exactos aún están bajo investigación, pero su actividad de amplio espectro contra los virus de ADN y ARN destaca su potencial como agente antiviral versátil .
Compuestos similares:
1,4-Naftoquinona: Otro derivado de la naftoquinona con diferentes patrones de sustitución.
Menadiona (Vitamina K3): Una naftoquinona sintética con actividad vitamínica.
Plumbagina: Una naftoquinona de origen natural con propiedades antimicrobianas.
Comparación: Bonaphthone es único debido a su bromación específica, que imparte propiedades químicas y biológicas distintas. En comparación con otras naftoquinonas, la actividad antiviral de Bonaphthone es más pronunciada, lo que la convierte en un compuesto valioso en la investigación antiviral .
Comparación Con Compuestos Similares
1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.
Menadione (Vitamin K3): A synthetic naphthoquinone with vitamin activity.
Plumbagin: A naturally occurring naphthoquinone with antimicrobial properties.
Comparison: Bonaphthone is unique due to its specific bromination, which imparts distinct chemical and biological properties. Compared to other naphthoquinones, Bonaphthone’s antiviral activity is more pronounced, making it a valuable compound in antiviral research .
Propiedades
IUPAC Name |
6-bromonaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWZRRPNVLCHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219800 | |
| Record name | Bonafton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-48-9 | |
| Record name | 6-Bromo-1,2-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bonafton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bonafton | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bonafton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BONAFTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6H0Q18AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



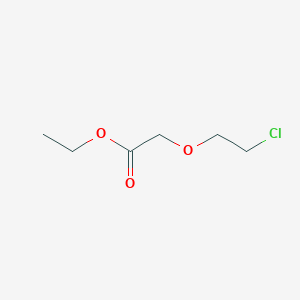
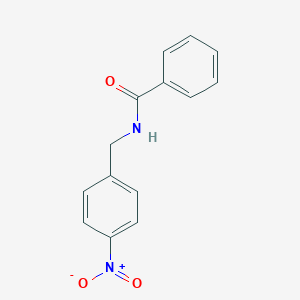
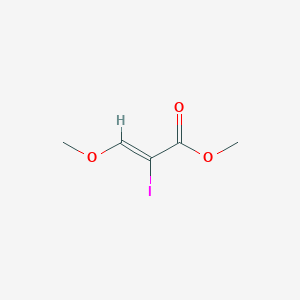
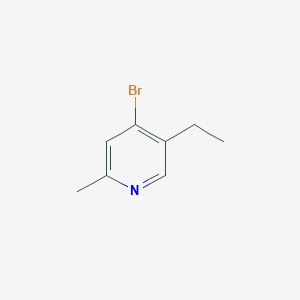
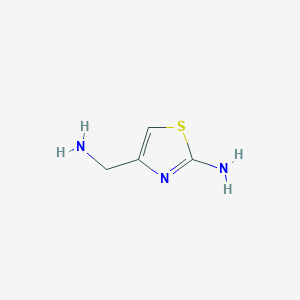
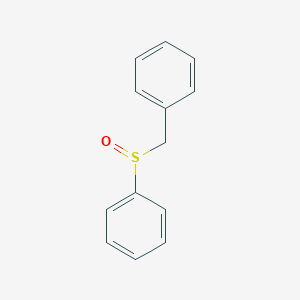

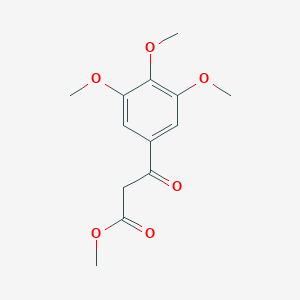

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

